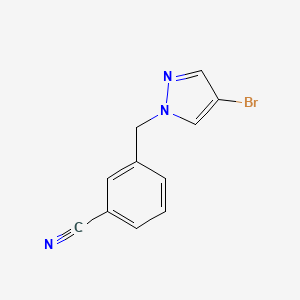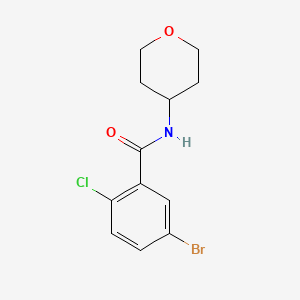
3-(4-phenylphenyl)aniline
Vue d'ensemble
Description
[1,1’4’,1’'-Terphenyl]-3-amine: is an aromatic compound consisting of three benzene rings connected linearly, with an amine group attached to the central benzene ring. This compound is part of the terphenyl family, which is known for its stability and unique electronic properties. The presence of the amine group makes it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Suzuki Coupling Reaction: One common method to synthesize [1,1’:4’,1’'-Terphenyl]-3-amine involves the Suzuki coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated benzene compound. The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent like toluene or ethanol.
Amination Reaction: Another method involves the direct amination of [1,1’:4’,1’'-Terphenyl] using ammonia or an amine source in the presence of a catalyst, such as copper or palladium, under elevated temperatures and pressures.
Industrial Production Methods: Industrial production of [1,1’:4’,1’'-Terphenyl]-3-amine often involves large-scale Suzuki coupling reactions due to their efficiency and high yield. The process is optimized by using continuous flow reactors, which allow for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1,1’:4’,1’'-Terphenyl]-3-amine can undergo oxidation reactions to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form various amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group in [1,1’:4’,1’'-Terphenyl]-3-amine can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Nitro-terphenyl derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated terphenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: [1,1’:4’,1’'-Terphenyl]-3-amine is used as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is explored for its potential in developing new drugs, particularly those targeting neurological disorders due to its ability to interact with specific receptors in the brain.
Biological Probes: It is used in the design of fluorescent probes for imaging and diagnostic purposes.
Industry:
Material Science: [1,1’:4’,1’'-Terphenyl]-3-amine is used in the production of polymers and advanced materials with unique electronic and optical properties.
Electronics: It is employed in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of [1,1’:4’,1’'-Terphenyl]-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. In drug development, it is particularly noted for its ability to cross the blood-brain barrier and interact with neurotransmitter receptors, influencing neurological pathways.
Comparaison Avec Des Composés Similaires
[1,1’4’,1’'-Terphenyl]-4-amine: Similar structure but with the amine group attached to a different position on the central benzene ring.
[1,1’4’,1’‘-Terphenyl]-4,4’'-diamine: Contains two amine groups, one on each terminal benzene ring.
Uniqueness:
Positional Isomerism: The position of the amine group in [1,1’:4’,1’'-Terphenyl]-3-amine provides unique electronic properties and reactivity compared to its isomers.
Functional Versatility: The single amine group allows for selective functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
3-(4-phenylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N/c19-18-8-4-7-17(13-18)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKYGIGRTZJUDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3-Bromo-4-fluorophenyl)methyl]dimethylamine](/img/structure/B7860117.png)


![3-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL]methoxy}aniline](/img/structure/B7860137.png)



![2-[4-(Propan-2-yloxy)phenyl]benzoic acid](/img/structure/B7860174.png)

![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B7860195.png)

![4-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B7860200.png)

